![molecular formula C16H18ClNO2 B444908 (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine CAS No. 423733-58-8](/img/structure/B444908.png)
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
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Overview
Description
“(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine” is a synthetic research chemical that belongs to the class of substituted phenethylamines. It has a CAS Number of 1609403-48-6 and a molecular weight of 372.69 . The IUPAC name is (2-chlorophenyl)-N-(3,4-dimethoxybenzyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H18ClNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H . This indicates the presence of chlorine, nitrogen, oxygen, and bromine atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 372.69 .Scientific Research Applications
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine has been studied in recent years for its potential therapeutic effects. It has been shown to have antidepressant-like effects in animal models, and has been studied for its potential to treat depression and anxiety. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, and has been found to have neuroprotective effects in animal models.
Mechanism of Action
The exact mechanism of action of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is not yet fully understood. However, it is believed that the compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRIs), which means that it acts to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This is thought to be responsible for its antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which is thought to be responsible for its antidepressant-like effects. Additionally, this compound has been found to have neuroprotective effects, and to act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine in laboratory experiments include its relatively simple synthesis method, its antidepressant-like effects, and its potential to act as an anti-inflammatory agent. However, there are some limitations to its use in experiments. These include the fact that the exact mechanism of action is not yet fully understood, and that its effects on humans have not yet been studied in detail.
Future Directions
For research into (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine include further study of its potential therapeutic effects, including its potential to treat depression and anxiety. Additionally, further research into the exact mechanism of action of this compound is needed, as well as studies into its effects on humans. Furthermore, further research into its potential anti-inflammatory and neuroprotective effects is also needed. Finally, further research into potential side effects and interactions with other drugs is also necessary.
Synthesis Methods
The synthesis of (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is relatively straightforward, and can be accomplished in a few steps. The reaction involves the condensation of 3,4-dimethoxybenzaldehyde and chlorobenzyl bromide in the presence of sodium hydroxide and a suitable solvent. The reaction is typically carried out at room temperature and produces a white crystalline product.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17/h3-9,18H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGDLJBCGNHODV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357969 |
Source
|
Record name | (2-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423733-58-8 |
Source
|
Record name | (2-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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